![molecular formula C8H4ClN3 B3174618 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 954112-81-3](/img/structure/B3174618.png)

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Descripción general

Descripción

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is used as a unique chemical in early discovery research .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position . The compound has a molecular weight of 152.58 .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . The compound has a molar refractivity of 41.5±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 107.0±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Properties

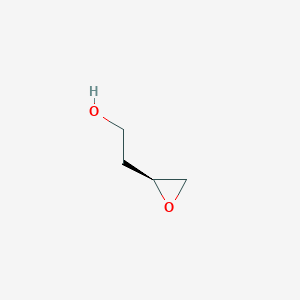

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has been utilized in the synthesis of various heterocyclic compounds. Abdel-Mohsen and Geies (2008, 2009) demonstrated its role in creating pyrrolo[2,3-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2′,3′:5,4]pyrrolo[2,3-b]pyrimidines. Some of these synthesized compounds were explored for their antibacterial properties, indicating potential applications in antimicrobial research (Abdel-Mohsen & Geies, 2008), (Abdel-Mohsen & Geies, 2009).

Structural and Spectroscopic Analysis

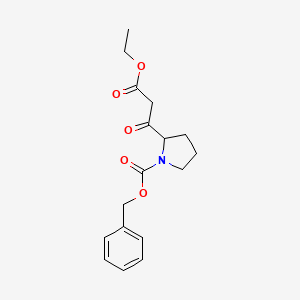

Vereshchagin et al. (2017) conducted multicomponent synthesis involving this compound, leading to the creation of 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles. These compounds were characterized using various spectroscopic techniques and evaluated through molecular docking studies for their interaction with the mitogen-activated protein kinase (MK). This research opens avenues for exploring these compounds in biochemical and pharmacological contexts (Vereshchagin et al., 2017).

Optical and Junction Characteristics

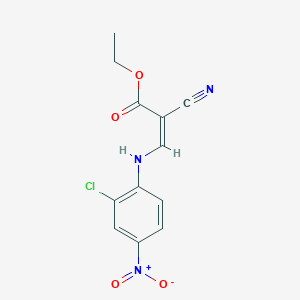

Zedan, El-Taweel, and El-Menyawy (2020) investigated pyridine derivatives containing this compound for their thermal, structural, optical, and diode characteristics. Their research provides insights into the potential use of these compounds in electronic and optical applications, such as in the development of photosensors and other optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Biologically Active Scaffolds

Sroor (2019) explored the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds using this compound. The study indicates the potential of these compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Sroor, 2019).

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 1h-pyrrolo[2,3-b]pyridine, have been found to inhibitHuman Neutrophil Elastase (HNE) , a potent serine protease belonging to the chymotrypsin family . HNE is an important target for the development of novel and selective inhibitors for the treatment of inflammatory diseases, especially pulmonary pathologies .

Mode of Action

Based on the structural similarity to other pyrrolopyridine derivatives, it can be hypothesized that it may interact with its targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Related compounds have been shown to impact various cellular processes, including cell migration and invasion .

Result of Action

Related compounds have been shown to significantly reduce the migration and invasion abilities of certain cells .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Propiedades

IUPAC Name |

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEPFOSHMIGVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856878 | |

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954112-81-3 | |

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

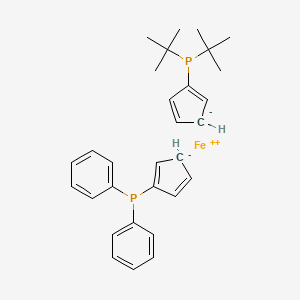

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174583.png)

![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)